Xanthohumol D

Descripción

Historical Trajectory and Current Research Landscape of Xanthohumol D and Related Prenylated Chalcones

The study of prenylated chalcones from hops has a history dating back to the early 20th century, with xanthohumol first isolated and partially characterized in 1913 rsc.orgmdpi.com. However, the significant biological and pharmacological properties of xanthohumol and its related compounds, including prenylated chalcones and flavanones, were not fully appreciated until the 1990s rsc.orgfrontiersin.orgnih.govresearchgate.net. This period marked a surge in research exploring their potential health benefits beyond their traditional use in brewing frontiersin.orgacs.org.

This compound, as a specific prenylated chalcone, has emerged within this broader research landscape. Its identification and characterization, along with other minor prenylated chalcones in hops, have contributed to a more comprehensive understanding of the plant's complex chemistry bioactivetech.pl. Current research on this compound is often conducted in parallel with studies on other prenylated flavonoids from hops, such as xanthohumol, isoxanthohumol, 6-prenylnaringenin, and 8-prenylnaringenin bioactivetech.pltandfonline.com. These compounds share structural similarities but exhibit variations in their prenylation patterns and isomerization, leading to diverse biological profiles bioactivetech.pl.

The current research landscape is focused on elucidating the specific biological activities of this compound, which have been suggested to include antioxidant, anti-inflammatory, and antiproliferative effects ontosight.ai. Studies are exploring its mechanisms of action at the molecular level, often comparing its activity to that of its more abundant counterpart, xanthohumol ontosight.aimedchemexpress.com. The presence of the hydroxyl group on the prenyl chain of this compound is a key structural feature that differentiates it and may influence its biological interactions and metabolic fate.

Research findings often involve in vitro studies using various cell lines to assess the compound's effects on cellular processes relevant to disease, such as cancer cell growth and inflammatory responses ontosight.aimedchemexpress.com. For instance, this compound has been identified as an inhibitor of quinone reductase-2 (QR-2) and has shown antiproliferative activity in human cancer cell lines in vitro medchemexpress.com.

The historical trajectory shows a shift from basic isolation and characterization to a more in-depth investigation of the biological potential of these natural compounds. The current landscape is characterized by a growing interest in the less abundant prenylated chalcones like this compound, recognizing that minor components of a complex botanical extract can possess distinct and valuable properties.

Fundamental Contributions of this compound to Phytochemistry and Natural Product Research

This compound's study has made fundamental contributions to the fields of phytochemistry and natural product research in several ways. Its isolation and structural elucidation have expanded the known diversity of prenylated chalcones found in nature, particularly within the Humulus lupulus species nih.govbioactivetech.pl. This contributes to the broader understanding of the biosynthetic pathways active in hops and the chemical variations that can arise from them.

Phytochemistry benefits from the detailed analysis of compounds like this compound by providing insights into the relationship between chemical structure and biological activity within the prenylated flavonoid class. The presence of the hydroxyl group on the prenyl moiety of this compound, compared to the simple prenyl group in xanthohumol, serves as a point of comparison for structure-activity relationship studies nih.gov. These studies help researchers understand how subtle changes in molecular structure can impact a compound's interactions with biological targets.

In natural product research, this compound exemplifies the potential for discovering bioactive molecules from well-known botanical sources. While hops have been used for centuries, the detailed investigation of its minor constituents continues to yield compounds with interesting properties bioactivetech.pl. This underscores the importance of thorough phytochemical analysis of natural sources to fully explore their potential.

Research findings on this compound's biological activities, such as its inhibitory effect on QR-2 and antiproliferative activity, highlight its potential as a lead compound for further investigation medchemexpress.com. These findings contribute to the growing body of evidence supporting the pharmacological relevance of prenylated chalcones.

Data from studies on this compound and related compounds often involve chromatographic techniques for isolation and purification, and spectroscopic methods (like NMR and mass spectrometry) for structural confirmation. Biological activity is typically assessed through various in vitro assays.

Here is a simplified representation of some research findings related to this compound and a key related compound:

| Compound | Source | Key Activity Investigated | In vitro Finding | Citation |

| This compound | Humulus lupulus | QR-2 Inhibition | IC50 = 110 µM | medchemexpress.com |

| This compound | Humulus lupulus | Antiproliferative | Activity on human cancer cell lines | medchemexpress.com |

| Xanthohumol | Humulus lupulus | Antiproliferative | Potent activity against HT-29 and HCT-15 colon cancer cells | frontiersin.org |

| Xanthohumol | Humulus lupulus | Antioxidant | Strong free radical scavenger | aacrjournals.orgaxenbio.eumdpi.com |

This table illustrates how research on this compound contributes to the broader understanding of the bioactivity within the prenylated chalcone class, often drawing comparisons with the more extensively studied xanthohumol.

Challenges and Emerging Paradigms in this compound Scientific Inquiry

Scientific inquiry into this compound faces several challenges, many of which are common to research on minor natural products. One significant challenge is obtaining sufficient quantities of pure this compound for comprehensive biological studies. As a minor constituent of hops compared to xanthohumol, its isolation can be more challenging and costly bioactivetech.pl. This often necessitates efficient isolation techniques or exploring synthetic routes rsc.org.

Another challenge lies in fully elucidating its specific mechanisms of action. While its structural similarity to xanthohumol suggests potential overlap in activities, the unique hydroxylation on the prenyl group in this compound could lead to distinct molecular interactions and biological pathways nih.gov. Detailed studies are required to differentiate its effects from those of other prenylated flavonoids in a complex biological environment.

Emerging paradigms in this compound scientific inquiry include the application of advanced analytical techniques for its detection and quantification in complex matrices, such as biological samples and hop extracts. High-resolution mass spectrometry and advanced chromatographic methods are crucial for isolating and identifying this relatively low-abundance compound.

Another emerging paradigm is the use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict its potential biological targets and optimize its structure for desired activities biointerfaceresearch.com. These computational approaches can help prioritize experimental studies and provide insights into potential mechanisms.

Furthermore, there is an emerging interest in exploring the potential synergistic effects of this compound when combined with other hop constituents or known therapeutic agents. Given that it exists as part of a complex mixture in nature, understanding its interactions with other compounds could be crucial for appreciating its full biological impact.

The development of efficient and scalable synthesis methods for this compound is also an emerging area, which could help overcome the limitations associated with its isolation from natural sources rsc.org. This would facilitate more extensive research and potential development.

Propiedades

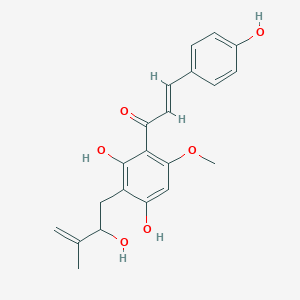

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWLGOCXDBSFCM-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317600 | |

| Record name | Xanthohumol D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274675-25-1 | |

| Record name | Xanthohumol D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274675-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthohumol D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Engineering of Xanthohumol D and Precursors

Endogenous Biosynthetic Pathways of Xanthohumol and Cognate Chalcones in Humulus lupulus (Hops)

The biosynthesis of xanthohumol and related prenylated chalcones, including xanthohumol D, primarily occurs in the glandular trichomes (lupulin glands) of female hop cones. bioactivetech.plnih.govmdpi.comproquest.comresearchgate.net This process is a specialized branch of the flavonoid biosynthetic pathway. bioactivetech.plnih.gov

Elucidation of Phenylpropanoid Pathway Precursors

The biosynthesis of xanthohumol initiates with the phenylpropanoid pathway, which provides the fundamental building blocks. L-Phenylalanine serves as the starting amino acid. mdpi.commdpi.comwikipedia.org Phenylalanine ammonia lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamate. mdpi.commdpi.comwikipedia.orgigem.org Subsequently, cinnamate-4-hydroxylase (C4H) oxidizes trans-cinnamate to 4-coumarate. mdpi.comproquest.comwikipedia.org The enzyme 4-coumarate-CoA ligase (4CL) then converts 4-coumarate into its coenzyme A ester, p-coumaroyl-CoA, which is an activated precursor for the next steps in flavonoid biosynthesis. mdpi.commdpi.comwikipedia.orgigem.org

Role of Chalcone Synthase (CHS) and O-Methyltransferase (OMT) in this compound Biosynthesis

Chalcone synthase (CHS) plays a pivotal role in the biosynthesis of chalcones. In the context of xanthohumol biosynthesis, a specific trichome-localized CHS, designated CHS_H1, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (chalconaringenin). nih.govmdpi.comproquest.comresearchgate.netmdpi.comwikipedia.orgigem.orgagriculturejournals.cz

Following the formation of chalconaringenin, prenylation and O-methylation steps occur to yield xanthohumol and related compounds. While the exact pathway to this compound specifically is not as extensively detailed as that for xanthohumol in the provided sources, the general steps involve prenylation and methylation. For xanthohumol, chalconaringenin is prenylated to form desmethylxanthohumol. nih.govmdpi.comnih.govmdpi.comwikipedia.orgtum.de This desmethylxanthohumol is then methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to form xanthohumol. nih.govmdpi.comproquest.commdpi.comoup.com A specific OMT, OMT1, has been identified in hops and is involved in this final methylation step, showing high specificity for desmethylxanthohumol. nih.govmdpi.comproquest.comoup.com While OMT2 can also accept desmethylxanthohumol as a substrate, it does not produce xanthohumol. nih.govmdpi.comproquest.com

Mechanistic Insights into Prenylation and Methylation Steps

The prenylation of chalconaringenin is catalyzed by an aromatic prenyltransferase (PT). Humulus lupulus prenyltransferase 1 (HlPT-1 or PT1) is involved in attaching a dimethylallyl pyrophosphate (DMAPP) molecule to chalconaringenin, leading to the formation of desmethylxanthohumol. mdpi.commdpi.comwikipedia.orgtum.dewur.nl This enzyme exhibits broad substrate specificity and also participates in the biosynthesis of other prenylated flavonoids and bitter acids in hops. wikipedia.orgtum.de

The methylation step, leading to xanthohumol from desmethylxanthohumol, is catalyzed by OMT1, which transfers a methyl group from SAM to the 6'-hydroxyl group of desmethylxanthohumol. nih.govmdpi.comoup.com The presence of desmethylxanthohumol in hop cones and the apparent absence of 6'-O-methylchalconaringenin suggest that prenylation likely occurs before methylation in the xanthohumol pathway. nih.gov

Heterologous Biosynthesis and Synthetic Biology Strategies for this compound Production

Due to the relatively low concentration and instability of xanthohumol in hops and during processing, microbial biosynthesis has emerged as a sustainable and economically viable alternative for producing xanthohumol and its precursors like desmethylxanthohumol. nih.govresearchgate.netresearchgate.net Saccharomyces cerevisiae (baker's yeast) is considered an ideal host for the production of plant natural products, including flavonoids. nih.gov

Reconstruction of Metabolic Pathways in Microbial Systems (e.g., Saccharomyces cerevisiae)

Reconstructing the xanthohumol biosynthetic pathway in S. cerevisiae involves introducing and expressing the necessary genes from hops and potentially other organisms. The pathway can be modularly constructed, typically comprising modules for the biosynthesis of p-coumaric acid (and subsequently p-coumaroyl-CoA), malonyl-CoA, dimethylallyl pyrophosphate (DMAPP), and the downstream prenylation and methylation steps. nih.govresearchgate.netresearchgate.net

Studies have successfully engineered S. cerevisiae for the de novo biosynthesis of xanthohumol from glucose. nih.govresearchgate.netresearchgate.net This involves expressing genes such as tyrosine ammonia-lyase (TAL), 4-coumarate-coenzyme A ligase (CCL), chalcone synthase (CHS), prenyltransferase (PT), and O-methyltransferase (OMT). mdpi.comwur.nlnih.gov Specifically, genes like FjTAL from Flavobacterium johnsoniae, HlCCL1, CHS_H1, HlPT1L, and HlOMT1 from Humulus lupulus have been utilized. mdpi.comwur.nlnih.gov Noncatalytic chalcone isomerase genes, such as HlCHIL2 from H. lupulus, have also been shown to enhance the activities of CHS and PT. nih.gov

Optimization of Precursor Flux and Enzyme Engineering for Enhanced Yield

Achieving high yields of xanthohumol and its precursors in heterologous hosts requires careful optimization of metabolic pathways and enzyme engineering. Balancing the supply of the three parallel biosynthetic precursors (p-coumaroyl-CoA, malonyl-CoA, and DMAPP) is crucial. nih.govresearchgate.net Strategies employed include fine-tuning the expression of genes in these upstream pathways. nih.govresearchgate.netresearchgate.net

Enzyme engineering and selection of efficient enzymes are also critical. For instance, prenylation catalyzed by prenyltransferase has been identified as a key limiting step in the biosynthesis of desmethylxanthohumol (DMX), a direct precursor to xanthohumol. nih.govresearchgate.net Enhancing DMAPP availability and improving prenylation efficiency through tailored metabolic regulation strategies are important for increasing DMX production. nih.govresearchgate.net

Furthermore, techniques like enzyme fusion and peroxisomal engineering have been explored to enhance the production of DMX and ultimately xanthohumol in yeast. nih.govresearchgate.netresearchgate.net These approaches can help in substrate channeling and increasing the local concentration of substrates and enzymes, thereby improving catalytic efficiency. Through such metabolic engineering strategies, significant improvements in the production of DMX (e.g., an 83-fold increase to 4 mg/L) and the successful de novo biosynthesis of xanthohumol (e.g., 142 μg/L in shake flasks from glucose) have been reported in engineered S. cerevisiae strains.

Data Table: Key Enzymes and Their Roles in Xanthohumol Biosynthesis

| Enzyme Name | Abbreviation | Role in Pathway | Source Organism (Examples) |

| Phenylalanine ammonia lyase | PAL | Converts L-phenylalanine to trans-cinnamate | H. lupulus, R. toruloides mdpi.commdpi.comwikipedia.orgigem.orgigem.org |

| Cinnamate-4-hydroxylase | C4H | Converts trans-cinnamate to 4-coumarate | H. lupulus mdpi.comproquest.comwikipedia.org |

| 4-Coumarate-CoA ligase | 4CL | Converts 4-coumarate to p-coumaroyl-CoA | H. lupulus mdpi.commdpi.comwikipedia.orgigem.org |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA to form chalconaringenin | H. lupulus (CHS_H1) nih.govmdpi.comproquest.comresearchgate.netmdpi.comwikipedia.orgigem.orgagriculturejournals.cz |

| Aromatic Prenyltransferase | PT | Prenylates chalconaringenin to form desmethylxanthohumol | H. lupulus (HlPT1, HlPT1L) nih.govmdpi.comnih.govmdpi.comwikipedia.orgtum.dewur.nl |

| O-Methyltransferase | OMT | Methylates desmethylxanthohumol to form xanthohumol | H. lupulus (OMT1) nih.govmdpi.comproquest.commdpi.comoup.com |

| Chalcone Isomerase-Like Protein | CHIL | Enhances CHS and PT activity (non-catalytic isomerization) | H. lupulus (HlCHIL2) nih.gov |

Data Table: Reported Production of Xanthohumol and Desmethylxanthohumol in Engineered S. cerevisiae

| Compound | Production Level | Host Strain | Reference |

| Desmethylxanthohumol | 4 mg/L | Engineered S. cerevisiae | |

| Xanthohumol | 142 μg/L | Engineered S. cerevisiae |

Note: The production levels are examples from specific studies and may vary depending on the engineering strategies and fermentation conditions.

Subcellular Compartmentalization and Prenyltransferase Activity Enhancement

Subcellular compartmentalization plays a role in plant secondary metabolism, potentially influencing the efficiency of enzymatic reactions by co-localizing enzymes and substrates. In the context of prenylated flavonoid biosynthesis, enzymes involved in the pathway, including prenyltransferases, are localized within specific cellular compartments in hop glandular trichomes. mdpi.com Metabolic engineering studies in yeast have explored the impact of compartmentalization, such as peroxisomal engineering, to improve the production of prenylated compounds like demethylxanthohumol (DMX), a precursor to xanthohumol. uni.lunih.govmdpi.com This suggests that directing enzymes or pathway intermediates to specific organelles can enhance metabolic flux and product yield.

Prenyltransferases are crucial enzymes that catalyze the attachment of prenyl groups to flavonoid scaffolds. nih.gov Enhancing the activity and substrate specificity of these prenyltransferases is a critical aspect of metabolic engineering for improving prenylated flavonoid production. Research in engineering xanthohumol biosynthesis has involved screening different prenyltransferases and modifying existing ones to improve their catalytic efficiency and the yield of prenylated products. uni.lunih.gov Strategies include exploring alternative prenyltransferases from various sources, optimizing enzyme expression, and potentially engineering enzyme fusions to bring sequential enzymes in the pathway into closer proximity. uni.lunih.gov While the specific prenyltransferase responsible for the prenylation pattern in this compound may differ, the principles of enhancing prenyltransferase activity through screening, engineering, and potentially leveraging subcellular localization are directly relevant to improving its biosynthesis.

Chemical and Semi-Synthetic Approaches to this compound Analogs for Structure-Activity Relationship Studies

Chemical synthesis and semi-synthetic modifications are valuable tools for obtaining this compound and generating a diverse array of its analogs. These approaches are essential for conducting detailed structure-activity relationship (SAR) studies to understand how structural variations influence biological properties.

The chemical synthesis of this compound has been reported, starting from suitable precursors and involving specific reactions to install the characteristic functional groups and the prenyl side chain with its hydroxyl modification. One reported synthesis of this compound commenced with a Schenck ene reaction to introduce the hydroxylated prenyl group. uni.lu Subsequent steps involved acid-catalyzed cyclization to yield the target product. uni.lu

General chemical and semi-synthetic strategies for synthesizing prenylated chalcones and their analogs, relevant to this compound, often involve the condensation of a substituted acetophenone with a substituted benzaldehyde (Claisen-Schmidt condensation) to form the chalcone backbone. Prenylation can be achieved through various methods, such as Mitsunobu reaction followed by Claisen rearrangement, to introduce the prenyl group at specific positions on the aromatic ring. Further chemical transformations, including oxidation, reduction, alkylation, and cyclization reactions, can be employed to modify the chalcone core, the prenyl group, or the hydroxyl and methoxy substituents, yielding a library of analogs. For instance, synthesis of xanthohumol and its deuterated analog from naringenin involved a sequence including Mitsunobu reaction, europium-catalyzed Claisen rearrangement, and base-mediated chromanone opening.

These synthesized analogs, with designed structural variations, are then utilized in SAR studies. By evaluating the biological activity of each analog, researchers can identify key structural features responsible for the observed effects. For example, SAR studies on xanthohumol and desmethylxanthohumol analogs have investigated the impact of modifications to the B-ring substituents or alterations to the prenyl group on activity. These studies provide valuable insights into the relationship between the chemical structure of this compound and its potential interactions with biological targets, guiding the rational design of novel compounds with potentially improved properties.

Advanced Molecular Mechanisms of Action of Xanthohumol D

Modulation of Intracellular Signaling Pathways by Xanthohumol D

Specific, detailed research findings on how this compound modulates the following intracellular signaling pathways are not comprehensively available in the provided search results.

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway

Specific studies detailing the activation of the Nrf2/ARE pathway solely by this compound were not found in the provided search results. Research on related compounds, such as Xanthohumol, has indicated activation of this pathway, which is crucial for regulating antioxidant and detoxifying enzymes. mdpi.commdpi.comresearchgate.netbioactivetech.pluniroma1.itspandidos-publications.com However, this activity has not been specifically confirmed or mechanistically elucidated for this compound.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Cascade

This compound has been reported to inhibit nitric oxide production. nih.gov The NF-κB pathway is a key regulator of inflammatory responses and is involved in the induction of nitric oxide synthase, the enzyme responsible for NO production. While the inhibition of NO production by this compound suggests a potential interplay with inflammatory pathways like NF-κB, detailed research specifically demonstrating the direct inhibitory effect of this compound on the core components of the NF-κB signaling cascade (e.g., IKK phosphorylation, IκB degradation, p65 translocation) was not found in the provided search results. Studies on Xanthohumol have shown inhibition of NF-κB activity through various mechanisms. mdpi.combioactivetech.placs.orgmdpi.comspandidos-publications.comfrontiersin.orgresearchgate.netnih.govoncotarget.comnih.govmdpi.comnih.gov

Regulation of the PI3K/Akt/mTOR Pathway

Specific research detailing the regulation of the PI3K/Akt/mTOR pathway solely by this compound was not found in the provided search results. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Studies on Xanthohumol have indicated its ability to inhibit this pathway. mdpi.comfrontiersin.orgresearchgate.netnih.govopenbiochemistryjournal.comfrontiersin.orgnih.govoncotarget.complos.org However, the effects of this compound on this pathway require specific investigation.

Interference with Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK, ERK1/2)

Specific studies detailing the interference with MAPK pathways solely by this compound were not found in the provided search results. MAPK pathways, including p38 MAPK and ERK1/2, are involved in various cellular processes such as proliferation, differentiation, and apoptosis. Research on Xanthohumol has demonstrated interference with these pathways. uniroma1.itmdpi.comopenbiochemistryjournal.comoncotarget.comed.ac.uk However, the specific effects of this compound on these pathways have not been elucidated in the provided information.

Agonistic Activity on Farnesoid X Receptor (FXR) and Associated Gene Regulation

Specific research detailing the agonistic activity on Farnesoid X Receptor (FXR) solely by this compound and associated gene regulation was not found in the provided search results. FXR is a nuclear receptor that plays a key role in bile acid and lipid metabolism. Studies on Xanthohumol have suggested it acts as an agonist of FXR. acs.orgbiologists.comresearchgate.net However, this activity has not been specifically confirmed for this compound.

Role of this compound in Cellular Redox Homeostasis and Oxidative Stress Responses

This compound (XN) plays a significant role in maintaining cellular redox homeostasis and mitigating oxidative stress through multiple mechanisms. mdpi.comenghusen.dkmdpi.com Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. mdpi.comenghusen.dk XN's ability to modulate this balance highlights its therapeutic potential. mdpi.commdpi.com

Direct Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

Xanthohumol is recognized as a direct scavenger of various reactive oxygen species and free radicals. mdpi.commdpi.comscielo.br This activity is largely attributed to the presence of hydroxyl groups within its chemical structure, which can donate electrons to neutralize free radicals, thereby preventing cellular damage. mdpi.com Studies have shown XN's ability to scavenge hydroxyl and peroxyl radicals effectively. mdpi.comscielo.brnih.gov For instance, research using the Oxygen Radical Antioxidant Capacity (ORAC) assay indicated that xanthohumol was significantly more potent than Trolox in scavenging hydroxyl and peroxyl radicals at a concentration of 1 µM. mdpi.comnih.gov XN also inhibits the formation of superoxide anion radicals and nitric oxide. scielo.braacrjournals.org

Upregulation of Endogenous Antioxidant and Phase II Detoxifying Enzymes

Beyond direct radical scavenging, this compound modulates the cellular antioxidant defense system by upregulating endogenous antioxidant and phase II detoxifying enzymes. mdpi.comfrontiersin.orgbioactivetech.pl A key pathway involved in this upregulation is the Nrf2-ARE pathway. mdpi.commdpi.combioactivetech.pl Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a battery of genes encoding antioxidant proteins and phase II detoxification enzymes. mdpi.com Under conditions of oxidative stress, Nrf2 dissociates from its repressor Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes, initiating their transcription. mdpi.com

Studies have demonstrated that xanthohumol activates the Nrf2 pathway, leading to the increased expression of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). bioactivetech.plmdpi.comfrontiersin.org For example, research in microglial BV2 cells showed that XN inhibited inflammatory responses by activating the Nrf2 pathway and upregulating NQO1 and HO-1. bioactivetech.plmdpi.com Similarly, studies in hepatocytes have indicated that xanthohumol induces phase II enzymes via Nrf2. frontiersin.orgacs.orgcaymanchem.comnih.gov This upregulation enhances the cell's capacity to detoxify harmful compounds and combat oxidative damage. mdpi.comaacrjournals.org

Interactions with Mitochondrial Electron Transport Chain Components

Xanthohumol has been shown to interact with components of the mitochondrial electron transport chain (ETC). acs.orguib.esnih.gov Research indicates that XN can inhibit the activity of mitochondrial complex I (NADH dehydrogenase). acs.orguib.esnih.gov This inhibition can lead to the overproduction of reactive oxygen species within the mitochondria. acs.orgnih.gov While at low concentrations XN may exhibit antioxidant effects, at higher concentrations it can act as a pro-oxidant by interfering with mitochondrial function. acs.orguib.esnih.gov

Studies using extracellular flux assays have revealed that xanthohumol specifically inhibits the activity of mitochondrial complex I, with less effect on complexes II, III, and IV. nih.gov This inhibition of oxidative phosphorylation can also result in a rapid decrease in mitochondrial transmembrane potential. acs.orgnih.gov The ROS generated due to complex I inhibition are believed to contribute to the induction of apoptosis in cancer cells. nih.gov Interestingly, a structural isomer of xanthohumol, isoxanthohumol, was found to be inactive in this regard, suggesting the importance of specific structural features of xanthohumol for its interaction with mitochondrial complex I. nih.gov

Mechanisms Governing Cell Cycle Arrest and Apoptosis Induction

This compound exhibits potent effects on cell cycle progression and the induction of apoptosis in various cell types, particularly cancer cells. frontiersin.orgnih.govfrontiersin.org These mechanisms are crucial to its potential as an anticancer agent. ontosight.aifrontiersin.org

Xanthohumol can induce cell cycle arrest, preventing uncontrolled cell proliferation. frontiersin.orgnih.govfrontiersin.org Studies have shown that XN can cause cell cycle arrest at different phases, including G1 and S phases. mdpi.comaacrjournals.orgfrontiersin.orgnih.gov For instance, in cholangiocarcinoma cell lines, xanthohumol treatment led to reductions in cell cycle regulatory proteins such as cyclin D1, cyclin D3, cyclin E1, and CDK4, suggesting an arrest in the G1 phase. nih.gov In non-small cell lung cancer cells, XN was found to induce G0/G1 phase arrest, associated with decreased levels of cyclin D1 and cyclin D3, and increased levels of p21 and p27. frontiersin.orgspandidos-publications.com The downregulation of cyclin D1 appears to be a key mechanism, potentially mediated through pathways like the ERK1/2-Fra1 signaling axis. spandidos-publications.com

In addition to cell cycle arrest, xanthohumol is a known inducer of apoptosis, or programmed cell death, in cancer cells. ontosight.aifrontiersin.orgnih.govresearchgate.netnih.gov Apoptosis can be initiated through intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. researchgate.netresearchgate.net Research indicates that XN can trigger apoptosis through both pathways. frontiersin.orgnih.govresearchgate.netresearchgate.net

Mechanisms of apoptosis induction by xanthohumol include the activation of caspases, which are key executioners of apoptosis. frontiersin.orgnih.govnih.gov Studies have reported XN-induced activation of procaspase-3, -8, and -9. frontiersin.orgnih.govnih.gov Mitochondrial depolarization and the release of cytochrome c from mitochondria are also observed, indicative of the involvement of the intrinsic apoptotic pathway. frontiersin.orgnih.gov Furthermore, XN can modulate the expression of proteins from the Bcl-2 family, which regulate mitochondrial outer membrane permeability. frontiersin.orgnih.govresearchgate.net This involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 and survivin. frontiersin.orgnih.govnih.gov Cleavage of PARP (poly ADP ribose polymerase), another hallmark of apoptosis, is also induced by xanthohumol. frontiersin.orgnih.govnih.govresearchgate.net XN's effects on apoptosis can be associated with the inhibition of prosurvival signaling pathways like Akt and NF-κB. frontiersin.orgnih.gov

Molecular Basis of Anti-Angiogenic Activity

This compound has demonstrated anti-angiogenic activity, which is the ability to inhibit the formation of new blood vessels. enghusen.dkmdpi.comnih.govnih.govresearchgate.net Angiogenesis is a critical process for tumor growth and metastasis, making its inhibition a promising strategy in cancer therapy. mdpi.comnih.gov

The anti-angiogenic effects of xanthohumol are mediated through the modulation of several molecular pathways in endothelial cells, which are the primary cells involved in blood vessel formation. mdpi.comnih.gov Key targets of XN in inhibiting angiogenesis include the NF-κB and Akt pathways. mdpi.comnih.gov XN has been shown to block the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and angiogenesis. mdpi.comresearchgate.netnih.govnih.gov This blockage can occur through the inhibition of IκBα phosphorylation, which prevents NF-κB translocation to the nucleus. researchgate.netnih.gov

Xanthohumol also inhibits the phosphorylation of endothelial Akt, a kinase involved in cell survival, proliferation, and angiogenesis. frontiersin.orgmdpi.comnih.gov The inhibition of these pathways interferes with several steps in the angiogenic process, including endothelial cell invasion, migration, proliferation, and the formation of tubular structures. mdpi.com

Furthermore, xanthohumol's anti-angiogenic activity can involve the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.netoncotarget.com AMPK is a key regulator of cellular energy metabolism and has emerged as a significant player in angiogenesis. nih.govoncotarget.com Studies have shown that XN treatment leads to increased AMPK phosphorylation and activity in endothelial cells. nih.govresearchgate.netoncotarget.com This activation can be mediated by upstream kinases like CaMKKβ. nih.govresearchgate.netoncotarget.com Downstream of AMPK, XN has been shown to reduce nitric oxide (NO) levels by decreasing eNOS phosphorylation, which can impact vascular function and angiogenesis. nih.govresearchgate.netoncotarget.com While XN affects both Akt and AMPK pathways in endothelial cells, these two signaling pathways appear to be modulated independently by XN as part of its anti-angiogenic activity. nih.govresearchgate.netoncotarget.com

Beyond direct effects on endothelial cells, xanthohumol can also inhibit the production of angiogenic factors by cancer cells, such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), further contributing to its anti-angiogenic potential. mdpi.comnih.gov This inhibition is also considered to be mediated via the inhibition of NF-κB. mdpi.comnih.gov

Here is a summary of some research findings on the molecular mechanisms of this compound:

| Mechanism | Cellular Pathway/Target | Observed Effect | Reference |

| Direct ROS Scavenging | Hydroxyl radicals, Peroxyl radicals, Superoxide anions, Nitric oxide | Neutralization of free radicals, Inhibition of radical formation | mdpi.commdpi.comscielo.brnih.govaacrjournals.org |

| Upregulation of Antioxidant/Detoxifying Enzymes | Nrf2-ARE pathway, NQO1, HO-1, Glutathione S-transferases | Increased expression and activity of enzymes, Enhanced detoxification capacity | mdpi.commdpi.comaacrjournals.orgbioactivetech.plmdpi.comfrontiersin.orgnih.gov |

| Interaction with Mitochondrial ETC | Mitochondrial Complex I (NADH dehydrogenase) | Inhibition of Complex I activity, ROS overproduction, Decreased mitochondrial transmembrane potential | acs.orguib.esnih.gov |

| Cell Cycle Arrest | Cyclin D1, Cyclin D3, Cyclin E1, CDK4, p21, p27, ERK1/2-Fra1 axis | Arrest at G0/G1 and S phases, Inhibition of cell proliferation | mdpi.comaacrjournals.orgfrontiersin.orgnih.govfrontiersin.orgspandidos-publications.com |

| Apoptosis Induction | Caspase-3, -8, -9, PARP, Bcl-2 family proteins (Bax, Bcl-2, Survivin), Cytochrome c, Akt, NF-κB | Activation of caspases, Cleavage of PARP, Mitochondrial depolarization, Release of cytochrome c, Modulation of pro/anti-apoptotic proteins, Inhibition of prosurvival pathways | ontosight.aifrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net |

| Anti-Angiogenic Activity | NF-κB, Akt, AMPK, CaMKKβ, eNOS, VEGF, IL-8 | Inhibition of endothelial cell proliferation, migration, invasion, and tube formation; Reduced production of angiogenic factors; Modulation of signaling pathways | enghusen.dkmdpi.comnih.govnih.govresearchgate.netnih.govoncotarget.com |

Structure-activity Relationship Sar Studies of Xanthohumol D and Derivatives

Investigation of the Chalcone Backbone and Prenyl Group's Influence on Biological Activities

The chalcone backbone, a 1,3-diaryl-2-propen-1-one system, is the central structural motif of Xanthohumol D and other chalcones ontosight.aimdpi.com. This α,β-unsaturated carbonyl system is known to be important for the biological activity of many chalcones, potentially through mechanisms involving Michael addition with biological nucleophiles mdpi.com. The flexibility of the chalcone backbone due to the α,β-unsaturated double bond, as opposed to a closed heterocyclic ring found in flavanones, is also considered beneficial for certain bioactivities nih.gov.

The presence of prenyl groups (C5 isoprenoid units) is a defining characteristic of this compound and other prenylated chalcones ontosight.aifrontiersin.org. Prenylation generally increases the lipophilicity of the molecule, which can enhance its interaction with biological membranes and improve cellular uptake ontosight.aimdpi.com. SAR studies have indicated that the prenyl group plays a key role in the bioactivity of prenylated chalcones mdpi.commdpi.com. For instance, studies on the inhibition of cholesteryl ester transfer protein (CETP) by xanthohumol have shown that both the chalcone structure and the prenyl group are necessary for inhibitory activity mdpi.com.

Research on prenylated chalcones as anticancer agents has also highlighted the importance of the prenyl group. Studies evaluating the antiproliferative activity of prenylated chalcone derivatives against cancer cell lines have suggested that the presence of the prenyl group can improve selectivity towards cancer cells mdpi.com. However, some SAR studies on xanthohumol analogues have indicated that the prenyl group may not be strictly necessary for cytotoxicity, and its influence can depend on the specific biological target and the presence of other substituents acs.org.

The position of the prenyl group on the chalcone scaffold is also a critical determinant of biological activity mdpi.com. While this compound has a specific prenylation pattern, variations in the position and number of prenyl units in related chalcones lead to different biological profiles mdpi.com.

Impact of Substituent Modifications (e.g., Hydroxyl, Methoxy, Halogen, Nitro, Aliphatic Groups) on Biological Potency

Modifications to the substituents on the aromatic rings of the chalcone backbone significantly impact the biological potency of this compound derivatives acs.orgmdpi.comnih.govnih.govcore.ac.uk. Various functional groups, including hydroxyl, methoxy, halogen, nitro, and aliphatic groups, have been introduced or modified in SAR studies to explore their effects on different biological activities acs.orgmdpi.comnih.govcore.ac.uk.

Hydroxyl groups are common in naturally occurring chalcones, including this compound sci-hub.se. Their presence contributes to the polarity of the molecule and can participate in hydrogen bonding interactions with biological targets. Studies on the antimicrobial activity of xanthohumol analogues have shown that the presence of at least one hydroxyl group is important for good activity nih.gov. The position of hydroxyl groups also matters; for example, the presence of a 2'-hydroxyl group has been noted in SAR studies of chalcones with antiangiogenic properties core.ac.ukunipi.it.

Methoxy groups, also present in this compound, can influence the electronic properties and lipophilicity of the molecule. Methylation of phenolic hydroxyl groups has been shown to improve the potency of some xanthohumol analogues in inhibiting thioredoxin reductase acs.org.

Halogen substituents (e.g., chlorine, bromine, fluorine) are often incorporated into chalcone structures in SAR studies to investigate their effect on biological activity mdpi.comnih.govcore.ac.uksci-hub.se. Halogens are electron-withdrawing and can influence the reactivity of the α,β-unsaturated carbonyl system or engage in halogen bonding interactions. Studies have shown that the position of halogen substituents is crucial for activity mdpi.com. For instance, in some prenylated chalcone derivatives, the position of fluorine or chlorine atoms significantly affected cytotoxic effects against cancer cell lines mdpi.com. Similarly, the introduction and position of halogen substituents on the aromatic rings of chalcones have been explored for their impact on anti-tuberculosis and anti-leishmanial activities sci-hub.senih.gov.

Nitro groups are also electron-withdrawing and can significantly impact the electronic distribution of the chalcone system nih.govcore.ac.uk. Their effect on biological activity can vary depending on the specific scaffold and biological target.

Aliphatic substituents, such as methyl or ethyl groups, can primarily influence the lipophilicity and steric bulk of the molecule nih.gov. SAR studies have investigated the impact of these groups on various activities, sometimes finding that their presence or position can lead to a loss of activity depending on the context nih.gov.

Detailed research findings often involve the synthesis of a series of derivatives with specific substituent modifications and the evaluation of their biological activity using in vitro assays. The resulting data, such as IC50 values for cytotoxicity or inhibition constants for enzyme activity, are then used to establish SARs.

| Compound Type | Substituent Modification | Observed Impact on Activity (Example Context) | Reference |

| Prenylated Chalcones | Halogen position (meta vs. ortho fluorine/chlorine) | Significant influence on cytotoxic effects against CRPC cell lines | mdpi.com |

| Chalcone Analogues | Loss or replacement of B-ring hydroxyl by halogen, nitro, ethoxy, or aliphatic | Loss of antimicrobial activity against R. rubra and S. aureus | nih.gov |

| Xanthohumol Analogues | Introducing electron-withdrawing group (especially meta) | Favored for cytotoxicity against HeLa cells | acs.org |

| Xanthohumol Analogues | Methylation of phenoxyl groups | Generally improves potency (e.g., against TrxR) | acs.org |

| Chalcone Scaffolds | 2'-hydroxy-5'-hydroxy with 2-chloro or 2-bromo substitution | Important for anti-proliferative activity in antiangiogenesis studies | core.ac.uk |

Analytical Methodologies for Xanthohumol D Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are widely used for the quantitative analysis of Xanthohumol D, allowing for its separation and subsequent measurement. These techniques are essential for determining the concentration of this compound in various matrices, ranging from plant extracts to biological samples.

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is a common technique for the analysis of prenylated flavonoids, including this compound nih.govunimi.ithelsinki.firesearchgate.netnih.gov. This method utilizes the separation power of HPLC columns, often C18 phases, combined with the ability of a DAD detector to measure absorbance across a range of wavelengths, allowing for the detection and quantification of compounds based on their characteristic UV-Vis spectra nih.gov. For chalcones like this compound, detection is typically performed at wavelengths around 370 nm nih.gov. Mobile phases commonly consist of mixtures of water and organic solvents like methanol or acetonitrile, often acidified with formic acid to improve peak shape and separation nih.gov.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provide enhanced sensitivity and specificity compared to HPLC-DAD, making them invaluable for the analysis of this compound, especially in complex matrices or when high sensitivity is required nih.govnih.govumw.edu.plmdpi.comresearchgate.netresearchgate.netresearchgate.net. LC-MS allows for the detection of compounds based on their mass-to-charge ratio (m/z), while LC-MS/MS provides further structural information through fragmentation patterns, enabling more confident identification and quantification of target analytes nih.govnih.govumw.edu.plmdpi.comresearchgate.net. Negative ion electrospray ionization (ESI) is frequently used for the analysis of this compound and other prenylated flavonoids nih.govresearchgate.net. Various mass analyzers, including ion traps, triple quadrupoles, and quadrupole-Orbitrap systems, are employed nih.govnih.govumw.edu.plmdpi.com. Selected reaction monitoring (SRM) is a common acquisition mode in LC-MS/MS for targeted quantitative analysis, offering high selectivity and sensitivity by monitoring specific precursor-product ion transitions umw.edu.plresearchgate.net.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

Validation Parameters for Robust Research Methodologies

Robust analytical research methodologies for this compound necessitate thorough validation to ensure reliability and accuracy. Key validation parameters include specificity, linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) dbc.wroc.pld-nb.info. Specificity ensures that the method selectively measures this compound without interference from other compounds in the matrix. Linearity is demonstrated by the proportional relationship between the analyte concentration and the detector response over a defined range, often assessed using calibration curves nih.govumw.edu.pl. Accuracy refers to the closeness of measured values to the true concentration, while precision indicates the reproducibility of measurements. LOD is the lowest concentration of the analyte that can be reliably detected, and LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision nih.govumw.edu.plresearchgate.net. For related prenylated flavonoids, LC-MS/MS methods have reported LODs and LOQs in the low µg/L or ng/mL range nih.govresearchgate.net.

Sample Preparation and Extraction Strategies for Biological Matrices in Research Applications

Effective sample preparation and extraction are critical steps for the accurate analysis of this compound, particularly in complex biological matrices such as urine, blood, or tissue samples dbc.wroc.placs.org. These strategies aim to isolate and concentrate the analyte while removing interfering substances. Liquid-liquid extraction using organic solvents like diethyl ether or methyl tert-butyl ether (MTBE) has been employed for extracting prenylated flavonoids from biological fluids umw.edu.plmdpi.com. Solid-phase extraction (SPE) is another common technique used for cleanup and enrichment of analytes from complex samples. For samples where this compound might be present in conjugated forms (e.g., glucuronides or sulfates), enzymatic cleavage using enzymes like β-glucuronidase/arylsulfatase may be necessary before extraction and analysis mdpi.com. Ultrafiltration coupled with LC-MS has also been utilized as a screening method for identifying compounds that bind to proteins in complex matrices nih.govnih.gov.

Advances and Current Challenges in this compound Analytical Research

Recent advances in analytical chemistry have contributed to improved methodologies for this compound research. Stable isotope dilution analysis (SIDA) combined with LC-MS/MS is considered a powerful technique that can compensate for matrix effects and analyte losses during sample processing, leading to more accurate quantification nih.govresearchgate.net. The synthesis of isotopically labeled standards, such as deuterated Xanthohumol (Xanthohumol-d3), is crucial for implementing SIDA nih.govresearchgate.net. Despite these advances, challenges remain, particularly in obtaining sufficient quantities of minor prenylated flavonoids like this compound for extensive research researchgate.net. The complexity of matrices like hop extracts and biological samples also presents ongoing challenges for achieving optimal separation and detection without interference researchgate.net. Efforts are ongoing to develop high-throughput and sensitive methods for the analysis of this compound and related compounds in various research applications mdpi.com.

Future Research Directions and Translational Perspectives for Xanthohumol D

Identification of Novel Molecular Targets and Unexplored Signaling Pathways

While research has identified several molecular targets and signaling pathways modulated by xanthohumol, further investigation is needed to fully elucidate its intricate mechanisms of action. Studies have shown that xanthohumol influences pathways such as Nrf2, NF-κB, PI3K/Akt/mTOR, and STAT3, which are involved in oxidative stress, inflammation, cell proliferation, and apoptosis. mdpi.comfrontiersin.orgdovepress.comnih.govnih.govscirea.org Future research should focus on identifying novel, previously unexplored molecular targets that mediate the therapeutic effects of Xanthohumol D. This could involve high-throughput screening, proteomic analysis, and advanced molecular techniques to pinpoint specific proteins and enzymes that interact with or are modulated by the compound. Furthermore, a deeper understanding of how this compound affects complex cellular networks and the interplay between different signaling pathways is essential. For instance, research suggests that xanthohumol's effects might involve the modulation of inflammatory pathways through FXR agonists and the regulation of gut permeability and bile acid metabolism. nih.govresearchgate.net Identifying these novel targets and pathways will provide a more comprehensive picture of this compound's therapeutic potential and may reveal new avenues for therapeutic intervention.

In-depth Preclinical Investigations in Complex Disease Models and Therapeutic Efficacy Studies

Extensive preclinical studies have demonstrated the potential of xanthohumol in various disease models, including cancer, neurodegenerative diseases, and liver disease. nih.govmdpi.commdpi.comfrontiersin.orgfrontiersin.orgmdpi.comnih.gov However, more in-depth investigations using complex and clinically relevant disease models are necessary to accurately predict its efficacy in humans. Future research should prioritize studies in advanced animal models that closely mimic human disease pathology, including those for neurodegenerative diseases like Alzheimer's and Parkinson's, various cancers, and metabolic disorders. mdpi.commdpi.comnih.govbiologists.com These studies should aim to determine optimal dosing regimens, evaluate long-term efficacy, and assess the impact of this compound on disease progression and outcomes. For example, future efforts are warranted to assess the effects of xanthohumol on age-related cognitive decline and cognitive impairments in animal models of neurodegeneration. biologists.com Preclinical studies should also investigate the therapeutic potential of this compound in treating conditions after the onset of the disease, not just for prevention. frontiersin.org

Advanced Research into Biological Fate and Strategies for Enhancing Biological Availability

A significant challenge limiting the clinical application of xanthohumol is its low bioavailability, primarily due to poor water solubility, extensive metabolism, and rapid excretion. mdpi.commdpi.comfrontiersin.orgdovepress.commdpi.com Future research must focus on comprehensively understanding the biological fate of this compound, including its absorption, distribution, metabolism, and excretion (ADME) in various physiological conditions. mdpi.comfrontiersin.orgnih.gov This includes elucidating the role of gut microbiota in its biotransformation, as inter-individual variability in microbial communities can affect the metabolism of prenylated flavonoids. frontiersin.org

Crucially, advanced strategies for enhancing the biological availability of this compound need to be developed and thoroughly evaluated. Promising approaches include the use of novel delivery systems such as cyclodextrin complexes, micellar formulations, nano-encapsulation, and biodegradable polymeric carriers. mdpi.commdpi.commdpi.commdpi.comresearchgate.net Studies have shown that micellar formulations can significantly improve the oral bioavailability of xanthohumol, with a 5-fold higher area under the plasma concentration-time curve and a more than 20-fold higher maximum plasma concentration compared to native xanthohumol. d-nb.info Further research is needed to optimize these delivery systems for this compound, ensuring stability, targeted delivery, and improved absorption. Additionally, exploring chemical modifications of this compound to improve its solubility and reduce rapid metabolism while retaining its biological activity is a critical area for future investigation. frontiersin.orgdovepress.com

Exploration of Synergistic Therapeutic Combinations with Existing Research Agents

Given the multifaceted biological activities of this compound, exploring its potential in synergistic therapeutic combinations with existing research agents holds significant promise. Combining this compound with other compounds may lead to enhanced therapeutic efficacy, reduced toxicity of the co-administered agents, or overcome drug resistance. For instance, studies have explored the synergistic anticancer activity of xanthohumol in combination with other agents in pancreatic cancer models. nih.gov Research also suggests that xanthohumol might be used in combination with other anticancer chemotherapeutic agents to reduce drug resistance by inhibiting efflux drug transporters. frontiersin.orgmdpi.com Future research should systematically investigate combinations of this compound with standard therapies or other promising research compounds for various diseases, including cancer, infectious diseases, and inflammatory conditions. mdpi.comrsc.org These studies should evaluate the synergistic effects in preclinical models and elucidate the underlying mechanisms of interaction. The combination of xanthohumol with isoniazid has shown potential in tuberculosis treatment by enhancing bacteriostatic activity and mitigating liver damage. rsc.org

Application of Computational Biology and In Silico Approaches in this compound Drug Discovery and Target Identification

Computational biology and in silico approaches offer powerful tools to accelerate the research and development of this compound. Future research should extensively utilize techniques such as molecular docking, molecular dynamics simulations, virtual screening, and quantitative structure-activity relationship (QSAR) analysis. mdpi.comresearchgate.netup.ac.zaarchivog.comnih.gov These methods can aid in identifying potential novel molecular targets, predicting binding affinities, designing novel this compound derivatives with improved properties, and understanding the structural determinants of its activity. mdpi.comresearchgate.netacs.org In silico studies can also be used to predict the ADME properties and potential toxicity of this compound and its analogs, guiding the synthesis and selection of promising candidates for in vitro and in vivo testing. mdpi.comup.ac.zanih.gov For example, in silico docking studies have been used to examine the binding capacity of xanthohumol against breast cancer cell signaling molecules like PI3K and AKT. up.ac.zanih.gov Applying these computational approaches will help prioritize research directions, reduce experimental costs, and expedite the translation of this compound from basic research to clinical applications. mdpi.com

Q & A

Q. What molecular mechanisms underlie the chemopreventive properties of Xanthohumol D?

this compound (XnD) induces quinone reductase (QR2) activity, a phase II detoxification enzyme critical for neutralizing carcinogens. QR2 induction (IC₅₀ = 110 μM) suggests chemoprevention via redox cycling and electrophile detoxification . Methodologically, QR2 activity is quantified using NAD(P)H-dependent cytochrome c reduction assays in cell-free systems, followed by validation in hepatic cell lines (e.g., HepG2) via qPCR and western blotting to confirm transcriptional upregulation .

Q. How is this compound typically assayed for bioactivity in vitro?

Standard assays include:

- MTT assays for cytotoxicity (e.g., IC₅₀ determination in HepG2 liver cancer cells) .

- Flow cytometry with Annexin V/PI staining to quantify apoptosis .

- Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP, Bax/Bcl-2 ratio) .

- Glycolysis inhibition via pH, glucose consumption, and lactate production measurements in colorectal cancer (CRC) models .

Q. What in vitro models are used to study this compound’s anticancer effects?

Common models include:

- HepG2 cells for liver cancer (apoptosis via p53 upregulation and NF-κB suppression) .

- HCT116/HT29 cells for CRC (glycolysis inhibition via HK2 downregulation and Akt/EGFR pathway modulation) .

- TRAMP-C1 cells for prostate cancer (androgen receptor signaling blockade) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pro-apoptotic signaling pathways across cancer types?

Discrepancies arise in p53-dependent vs. p53-independent apoptosis. In liver cancer, XnD upregulates p53 and Bax/Bcl-2 ratios , whereas in p53-mutant CRC, apoptosis is driven by HK2 suppression and mitochondrial cytochrome c release . To reconcile these, employ isogenic p53 wild-type vs. knockout cell lines and transcriptomic profiling (RNA-seq) to identify context-dependent pathways .

Q. What in vivo models validate this compound’s anti-atherosclerotic effects, and what methodological considerations apply?

CETP-transgenic mice fed high-cholesterol diets are used to mimic human lipid metabolism. XnD (0.05% w/w in diet) reduces aortic cholesterol by inhibiting CETP activity, increasing HDL-C, and enriching apoE in HDL particles . Key endpoints: aortic plaque histology, serum CETP activity (fluorometric assays), and LC-MS/MS for lipoprotein profiling .

Q. How does this compound’s bioavailability challenge its therapeutic translation, and what formulation strategies address this?

XnD’s low aqueous solubility limits bioavailability. Micellar solubilization (e.g., poloxamer-based micelles) enhances anti-inflammatory efficacy in rat models by improving absorption, evidenced by reduced paw edema and inflammatory cytokines (TNF-α, IL-6) compared to native XnD . Pharmacokinetic studies using HPLC-MS/MS are critical for evaluating plasma half-life and tissue distribution .

Q. What multi-omics approaches elucidate this compound’s multi-target effects in metabolic syndrome?

Integrated proteomics-metagenomics in diabetic rodent models reveals XnD’s dual modulation of gut microbiota (e.g., Bacteroides enrichment) and hepatic bile acid metabolism. Activity-based protein profiling (ABPP) identifies targets like FXR and PPARγ, while metabolomics (GC-MS) quantifies changes in short-chain fatty acids .

Q. How can inverse molecular docking prioritize this compound’s protein targets for anticancer mechanisms?

Docking against human PDB structures identifies high-affinity targets (e.g., MMP-2/9, acyl-protein thioesterase 2). Validation includes:

- MMP-9 inhibition assays (gel zymography in pancreatic cancer) .

- CETP activity assays in serum .

- CRISPR-interference of top targets (e.g., HK2) to confirm functional roles in apoptosis .

Translational Research Questions

Q. What preclinical evidence supports this compound’s clinical potential in inflammatory bowel disease (IBD)?

A Phase I trial (NCT03689699) uses activity-based proteomics and metagenomics to map XnD’s effects on gut inflammation. Key endpoints include fecal calprotectin, mucosal healing (colonoscopy), and microbiome diversity (16S rRNA sequencing) .

Q. How do this compound’s metabolites influence its pharmacological profile?

Isoxanthohumol and 6-prenylnaringenin, derived from hepatic CYP450 metabolism, exhibit distinct target affinities. Comparative docking studies show metabolite-specific inhibition of aromatase (CYP19A1) and ERβ, critical for prostate cancer prevention . Metabolism is tracked via LC-HRMS in hepatocyte models .

Contradictions and Gaps

- Pro-apoptotic vs. Cytostatic Effects : XnD induces apoptosis in liver cancer but cytostasis in melanoma via MMP-2/9 inhibition . Dose-response studies (e.g., 50–200 μM) and single-cell RNA-seq clarify context-dependent outcomes.

- CETP Inhibition Specificity : XnD’s CETP inhibition is absent in wild-type mice, suggesting species-specific mechanisms . Cross-species CETP structural comparisons (AlphaFold2) are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.